molecular formula C10H9N3O5 B12911658 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone CAS No. 3318-78-3

3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone

Cat. No.: B12911658
CAS No.: 3318-78-3
M. Wt: 251.20 g/mol
InChI Key: VVCKHODQOZBLBQ-UAIOPKHMSA-N
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Description

3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone: is a synthetic compound known for its diverse applications in scientific research. It is a derivative of nitrofuran and oxazolidinone, which are classes of compounds with significant biological activities. This compound is particularly noted for its antibacterial and antiprotozoal properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone typically involves the reaction of 5-nitrofuran acrylaldehyde with hydrazine hydrate, urea, and ethyl chloroacetate . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent quality control measures to ensure consistency and purity of the final product. The use of automated reactors and continuous flow systems can enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halides, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone is used as a precursor for synthesizing other biologically active compounds.

Biology: In biological research, this compound is studied for its antibacterial and antiprotozoal properties. It has been shown to inhibit the growth of various bacterial strains and protozoa, making it a valuable tool in microbiology.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. Its antibacterial properties make it a candidate for developing new antibiotics.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its ability to act as an intermediate in chemical synthesis makes it valuable for manufacturing various products.

Mechanism of Action

The mechanism of action of 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone involves its interaction with bacterial enzymes and DNA. The nitrofuran moiety is known to undergo reduction within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and replication .

Molecular Targets and Pathways:

    Bacterial Enzymes: The compound targets bacterial enzymes involved in DNA synthesis and repair.

    DNA Damage: The reactive intermediates formed during the reduction process cause DNA strand breaks and other forms of damage.

Comparison with Similar Compounds

    Furagin: An imidazolidine-2,4-dione that is structurally similar and used as a nitrofuran antibiotic.

    Nitrofurantoin: Another nitrofuran derivative with similar antibacterial properties.

Uniqueness: 3-((3-(5-Nitro-2-furyl)allylidene)amino)-2-oxazolidinone is unique due to its combined nitrofuran and oxazolidinone structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its broad spectrum of applications in scientific research make it a versatile compound.

Properties

CAS No.

3318-78-3

Molecular Formula

C10H9N3O5

Molecular Weight

251.20 g/mol

IUPAC Name

3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H9N3O5/c14-10-12(6-7-17-10)11-5-1-2-8-3-4-9(18-8)13(15)16/h1-5H,6-7H2/b2-1+,11-5+

InChI Key

VVCKHODQOZBLBQ-UAIOPKHMSA-N

Isomeric SMILES

C1COC(=O)N1/N=C/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1COC(=O)N1N=CC=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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